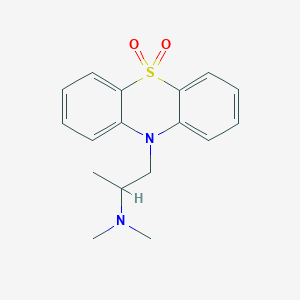

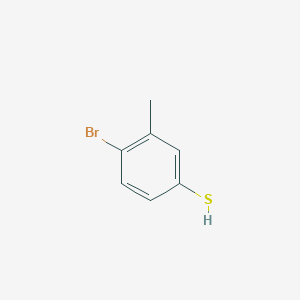

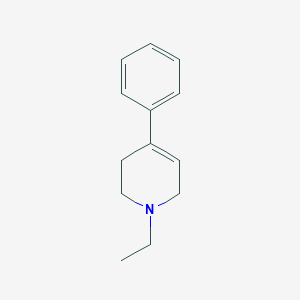

1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MPTP was first discovered in the 1980s when a group of drug users in California developed Parkinson's-like symptoms after consuming a contaminated batch of a synthetic opioid. Further investigation revealed that the contaminant was MPTP, which selectively destroyed dopaminergic neurons in the brain. Since then, MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments.

Wissenschaftliche Forschungsanwendungen

MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease. It is particularly useful because it selectively destroys dopaminergic neurons in the brain, which are the neurons that are affected in Parkinson's disease. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in understanding the disease and developing new treatments.

Wirkmechanismus

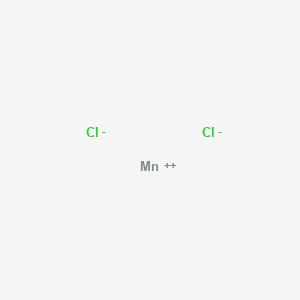

MPTP is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopaminergic neurons by inhibiting mitochondrial respiration. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, which is highly expressed in these neurons. Once inside the neuron, MPP+ is taken up by the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and ultimately cell death.

Biochemische Und Physiologische Effekte

MPTP selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's-like symptoms. These symptoms include tremors, rigidity, bradykinesia, and postural instability. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Vorteile Und Einschränkungen Für Laborexperimente

MPTP is a useful tool for studying the mechanisms of Parkinson's disease and developing new treatments. It selectively destroys dopaminergic neurons in the brain, which is the hallmark of Parkinson's disease. However, there are some limitations to using MPTP in lab experiments. For example, the neurodegenerative process induced by MPTP is rapid and irreversible, which may not accurately reflect the slow and progressive nature of Parkinson's disease in humans. Additionally, MPTP-induced neurodegeneration may not fully recapitulate the complex pathophysiology of Parkinson's disease, which involves multiple cell types and neurotransmitter systems.

Zukünftige Richtungen

There are several future directions for research on MPTP and Parkinson's disease. One area of focus is the development of new animal models that more accurately reflect the pathophysiology of Parkinson's disease in humans. Another area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, there is a need for better understanding of the role of inflammation in the neurodegenerative process of Parkinson's disease, and the development of new anti-inflammatory therapies. Finally, there is a need for better biomarkers for Parkinson's disease that can aid in early diagnosis and monitoring of disease progression.

Synthesemethoden

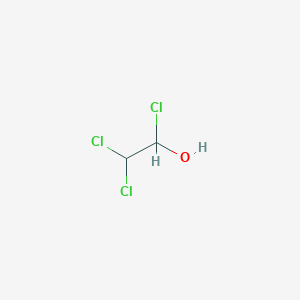

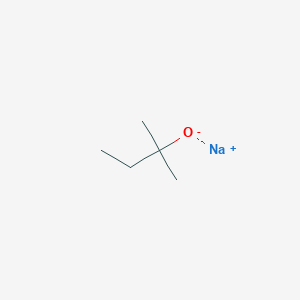

MPTP can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with ethyl iodide in the presence of a strong base. The resulting product is then purified through a series of chromatography steps to obtain pure MPTP.

Eigenschaften

CAS-Nummer |

13314-63-1 |

|---|---|

Produktname |

1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine |

Molekularformel |

C13H17N |

Molekulargewicht |

187.28 g/mol |

IUPAC-Name |

1-ethyl-4-phenyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C13H17N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 |

InChI-Schlüssel |

YQYRYHNCVCFNHU-UHFFFAOYSA-N |

SMILES |

CCN1CCC(=CC1)C2=CC=CC=C2 |

Kanonische SMILES |

CCN1CCC(=CC1)C2=CC=CC=C2 |

Andere CAS-Nummern |

13314-63-1 |

Synonyme |

1-ethyl-4-phenyl-1,2,3,6-tetrahydropyridine EPTP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.